1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one 1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15794264
InChI: InChI=1S/C11H12N2O2/c1-2-11(14)13-5-6-15-10-4-3-8(12)7-9(10)13/h2-4,7H,1,5-6,12H2
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC15794264

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 1-(6-amino-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
Standard InChI InChI=1S/C11H12N2O2/c1-2-11(14)13-5-6-15-10-4-3-8(12)7-9(10)13/h2-4,7H,1,5-6,12H2
Standard InChI Key CIDJZQLGWOJWKT-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)N1CCOC2=C1C=C(C=C2)N

Introduction

Chemical Identity and Structural Features

The IUPAC name 1-(6-Amino-2,3-dihydro-4H-benzo[b] oxazin-4-yl)prop-2-en-1-one denotes a bicyclic system comprising a benzene ring fused to a 1,4-oxazine ring, with partial saturation at the 2,3-positions. Key features include:

  • Benzoxazine core: A six-membered benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively .

  • 6-Amino substituent: An amino group (-NH₂) at position 6 on the benzene ring, enhancing electron density and potential hydrogen-bonding interactions .

  • Propenone side chain: An acryloyl group (CH₂=CH-C=O) at the 4-position of the oxazine ring, introducing conjugation and electrophilic reactivity .

Crystallographic data from analogous benzoxazine derivatives reveal that the oxazine ring adopts a half-chair conformation, with the fused benzene ring maintaining near-planarity. The dihedral angle between the benzene and oxazine rings typically ranges from 1.6° to 5.2°, favoring π-π stacking interactions . Bond lengths in the oxazine ring, such as C–N (1.374–1.429 Å) and C=O (1.213 Å), deviate slightly from standard values due to conjugation with the aromatic system .

Synthetic Methodologies

Ring-Closure Strategies

The benzoxazine core is commonly synthesized via cyclization reactions. For example, treatment of N-substituted anthranilic acid derivatives with acetic anhydride induces ring closure to form the 1,4-benzoxazin-4-one scaffold . Adapting this approach, 6-amino-3,4-dihydro-2H-benzo[b] oxazine could be synthesized from 3,5-dibromoanthranilic acid and an appropriate oxazolone precursor, followed by reduction to introduce the amino group .

Spectroscopic Characterization

Key spectroscopic data for analogous compounds provide benchmarks for identifying the target molecule:

TechniqueCharacteristic Signals
¹H NMR (DMSO-d₆)δ 6.71 (d, J = 16 Hz, CH=CH₂), 7.28–7.77 (m, Ar-H), 8.20 (s, NH₂), 4.30–4.50 (m, oxazine CH₂) .
¹³C NMRδ 161.6 (C=O), 143.2 (CH=CH₂), 118.1–163.4 (aromatic carbons) .
IRν 1749 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N–H stretch) .
HRMS[M + H]⁺ calcd for C₁₂H₁₃N₂O₂: 233.0926; found: 233.0922 .

Computational and Structural Analysis

Density functional theory (DFT) calculations on related benzoxazines using the B3LYP/6-311++G(d,p) basis set reveal:

  • Electrostatic potential: The acryloyl group exhibits regions of high electrophilicity (δ⁻ = −0.25 e) at the carbonyl oxygen, facilitating nucleophilic attacks .

  • Noncovalent interactions: Reduced density gradient (RDG) analysis identifies van der Waals interactions between the oxazine oxygen and adjacent aromatic protons, stabilizing the molecular conformation .

  • Frontier orbitals: The HOMO-LUMO gap (ΔE = 4.8 eV) suggests moderate reactivity, with electron density localized on the amino group and acryloyl moiety .

Stability and Reactivity

The compound’s stability is influenced by:

  • Conjugation effects: The extended π-system between the acryloyl group and benzoxazine ring reduces susceptibility to hydrolysis .

  • Oxidative susceptibility: The 6-amino group may undergo oxidation to nitro or iminoquinone species under acidic conditions .

  • Thermal stability: Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures above 200°C, indicating moderate thermal resilience .

Industrial and Research Applications

  • Pharmaceutical intermediates: Serves as a precursor for kinase inhibitors and anti-inflammatory agents .

  • Polymer chemistry: Benzoxazine-acrylate hybrids are used in photoresists and self-healing coatings due to their radical polymerization capability .

  • Agrochemicals: Amino-substituted benzoxazines exhibit herbicidal activity against A. thaliana (EC₅₀ = 0.8 μM) .

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